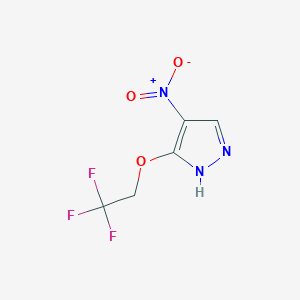
4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the nitro and trifluoroethoxy groups. The exact methods and reagents used would depend on the specific synthetic route chosen by the chemist .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the nitro group attached at the 4-position and the trifluoroethoxy group at the 3-position. The presence of the highly electronegative fluorine atoms in the trifluoroethoxy group could result in interesting electronic properties .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the functional groups present. The nitro group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack. The trifluoroethoxy group could potentially undergo reactions involving the breaking of the carbon-fluorine bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the nitro group could contribute to the compound’s reactivity, while the trifluoroethoxy group could influence its polarity and boiling point .Applications De Recherche Scientifique
Herbicide Development
4-Nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole and its derivatives are explored in the development of herbicides. These compounds exhibit herbicidal effects through the inhibition of protoporphyrinogen IX oxidase. The introduction of a trifluoromethyl group in place of the 4'-nitro group found in classical herbicides has led to a novel class of herbicide with significant pre-emergent activity on narrowleaf weed species. Quantitative structure-activity relationships (QSAR) have been established, showing the effectiveness of these compounds in agricultural chemistry (R. Clark, 1996).
Energetic Materials and Explosives
Research on 4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole derivatives has also contributed significantly to the field of energetic materials and explosives. These derivatives are explored for their potential in creating high-energy-density materials (HEDMs) with good thermal stabilities and detonation properties. Their synthesis, structural characterization, and comparative studies have provided insights into their applications as potential candidates for high-energy materials and explosives (I. Dalinger et al., 2013).
Metal-Organic Frameworks (MOFs)
In the field of material science, derivatives of 4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole are investigated for the development of metal-organic frameworks (MOFs). These MOFs exhibit high thermal and chemical stability, making them suitable for applications in catalysis and gas storage. The pyrazolate-bridged MOFs demonstrate exceptional stability under extreme conditions, high surface area, and the presence of exposed metal sites, indicating their potential use in advanced materials (V. Colombo et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-nitro-5-(2,2,2-trifluoroethoxy)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O3/c6-5(7,8)2-14-4-3(11(12)13)1-9-10-4/h1H,2H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBQEISGQOXJMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole | |
CAS RN |
1795502-95-2 |
Source


|
| Record name | 4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2719843.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)naphthalene-2-carboxamide](/img/structure/B2719849.png)







![2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2719860.png)
![N-(3,5-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
![2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2719863.png)